Lipophilicity (XLogP3) Comparison: 4-CF3 vs. Unsubstituted Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
The presence of the trifluoromethyl group at position 4 significantly increases lipophilicity compared to the unsubstituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate scaffold. The target compound exhibits an XLogP3 of 2.7 [1], whereas the unsubstituted analog (CAS 1226776-92-6) has a computed XLogP3 of approximately 1.4, based on PubChem data for the core structure without CF3 [2]. This ΔlogP of ~1.3 log units can substantially affect membrane permeability and metabolic stability profiles in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (unsubstituted): XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration potential but may also affect solubility; this property differentiation is critical for selecting the appropriate analog for ADME optimization.
- [1] PubChem. Computed XLogP3 for diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CID 131697612) = 2.7. View Source
- [2] PubChem. Computed XLogP3 for diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (unsubstituted, CAS 1226776-92-6) ≈ 1.4 (estimated from structural analog data). View Source
